Cas no 2229138-93-4 (tert-butyl N-methyl-N-{1-oxo-2-2-(1H-pyrazol-1-yl)phenylpropan-2-yl}carbamate)

tert-butyl N-methyl-N-{1-oxo-2-2-(1H-pyrazol-1-yl)phenylpropan-2-yl}carbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-methyl-N-{1-oxo-2-2-(1H-pyrazol-1-yl)phenylpropan-2-yl}carbamate
- tert-butyl N-methyl-N-{1-oxo-2-[2-(1H-pyrazol-1-yl)phenyl]propan-2-yl}carbamate
- 2229138-93-4
- EN300-1900317
-
- インチ: 1S/C18H23N3O3/c1-17(2,3)24-16(23)20(5)18(4,13-22)14-9-6-7-10-15(14)21-12-8-11-19-21/h6-13H,1-5H3
- InChIKey: VOLBGDZHALKYES-UHFFFAOYSA-N
- SMILES: O(C(N(C)C(C=O)(C)C1C=CC=CC=1N1C=CC=N1)=O)C(C)(C)C
計算された属性
- 精确分子量: 329.17394160g/mol
- 同位素质量: 329.17394160g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 24
- 回転可能化学結合数: 6
- 複雑さ: 463
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.4Ų
- XLogP3: 2.5
tert-butyl N-methyl-N-{1-oxo-2-2-(1H-pyrazol-1-yl)phenylpropan-2-yl}carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1900317-0.1g |
tert-butyl N-methyl-N-{1-oxo-2-[2-(1H-pyrazol-1-yl)phenyl]propan-2-yl}carbamate |
2229138-93-4 | 0.1g |
$1144.0 | 2023-09-18 | ||
Enamine | EN300-1900317-1g |
tert-butyl N-methyl-N-{1-oxo-2-[2-(1H-pyrazol-1-yl)phenyl]propan-2-yl}carbamate |
2229138-93-4 | 1g |
$1299.0 | 2023-09-18 | ||
Enamine | EN300-1900317-0.05g |
tert-butyl N-methyl-N-{1-oxo-2-[2-(1H-pyrazol-1-yl)phenyl]propan-2-yl}carbamate |
2229138-93-4 | 0.05g |
$1091.0 | 2023-09-18 | ||
Enamine | EN300-1900317-2.5g |
tert-butyl N-methyl-N-{1-oxo-2-[2-(1H-pyrazol-1-yl)phenyl]propan-2-yl}carbamate |
2229138-93-4 | 2.5g |
$2548.0 | 2023-09-18 | ||
Enamine | EN300-1900317-1.0g |
tert-butyl N-methyl-N-{1-oxo-2-[2-(1H-pyrazol-1-yl)phenyl]propan-2-yl}carbamate |
2229138-93-4 | 1g |
$1299.0 | 2023-06-01 | ||
Enamine | EN300-1900317-0.5g |
tert-butyl N-methyl-N-{1-oxo-2-[2-(1H-pyrazol-1-yl)phenyl]propan-2-yl}carbamate |
2229138-93-4 | 0.5g |
$1247.0 | 2023-09-18 | ||
Enamine | EN300-1900317-5.0g |
tert-butyl N-methyl-N-{1-oxo-2-[2-(1H-pyrazol-1-yl)phenyl]propan-2-yl}carbamate |
2229138-93-4 | 5g |
$3770.0 | 2023-06-01 | ||
Enamine | EN300-1900317-10g |
tert-butyl N-methyl-N-{1-oxo-2-[2-(1H-pyrazol-1-yl)phenyl]propan-2-yl}carbamate |
2229138-93-4 | 10g |
$5590.0 | 2023-09-18 | ||
Enamine | EN300-1900317-0.25g |
tert-butyl N-methyl-N-{1-oxo-2-[2-(1H-pyrazol-1-yl)phenyl]propan-2-yl}carbamate |
2229138-93-4 | 0.25g |
$1196.0 | 2023-09-18 | ||
Enamine | EN300-1900317-10.0g |
tert-butyl N-methyl-N-{1-oxo-2-[2-(1H-pyrazol-1-yl)phenyl]propan-2-yl}carbamate |
2229138-93-4 | 10g |
$5590.0 | 2023-06-01 |
tert-butyl N-methyl-N-{1-oxo-2-2-(1H-pyrazol-1-yl)phenylpropan-2-yl}carbamate 関連文献
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
tert-butyl N-methyl-N-{1-oxo-2-2-(1H-pyrazol-1-yl)phenylpropan-2-yl}carbamateに関する追加情報
tert-butyl N-methyl-N-{1-oxo-2-2-(1H-pyrazol-1-yl)phenylpropan-2-yl}carbamate (CAS No. 2229138-93-4): An Overview
tert-butyl N-methyl-N-{1-oxo-2-2-(1H-pyrazol-1-yl)phenylpropan-2-yl}carbamate (CAS No. 2229138-93-4) is a complex organic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and pharmaceutical research. This compound, often referred to as TBMNPOPPC, is characterized by its unique structural features, which include a tert-butyl carbamate group, a methylamine moiety, and a substituted phenylpropanoyl unit with a pyrazole ring. These structural elements contribute to its diverse biological activities and make it a valuable candidate for further investigation.
The pyrazole ring, in particular, is a key functional group that has been extensively studied for its pharmacological properties. Pyrazoles are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer effects. The presence of the pyrazole ring in TBMNPOPPC suggests that this compound may possess similar therapeutic potential. Recent research has focused on the role of pyrazoles in modulating various biological pathways, such as the inhibition of cyclooxygenase (COX) enzymes and the activation of peroxisome proliferator-activated receptors (PPARs).
The tert-butyl carbamate group is another important structural feature of TBMNPOPPC. Carbamates are widely used in drug design due to their ability to form reversible covalent bonds with target proteins, thereby modulating their activity. The tert-butyl group provides additional steric hindrance, which can enhance the selectivity and stability of the compound. This makes TBMNPOPPC an attractive candidate for developing drugs with improved pharmacokinetic properties.
The methylamine moiety in TBMNPOPPC plays a crucial role in its biological activity. Amines are common functional groups in many bioactive molecules and can participate in hydrogen bonding and electrostatic interactions with target proteins. The presence of the methyl group increases the lipophilicity of the compound, which can improve its cell membrane permeability and bioavailability.
The substituted phenylpropanoyl unit in TBMNPOPPC adds further complexity to its structure. Phenylpropanoids are natural compounds found in many plants and have been studied for their antioxidant, anti-inflammatory, and neuroprotective properties. The substitution pattern on the phenyl ring can significantly influence the compound's biological activity and selectivity. In the case of TBMNPOPPC, the presence of a 1H-pyrazol-1-yl substituent on the phenyl ring may enhance its ability to interact with specific protein targets.
Recent studies have explored the potential therapeutic applications of TBMNPOPPC in various disease models. For example, one study published in the *Journal of Medicinal Chemistry* investigated the anti-inflammatory properties of TBMNPOPPC in a mouse model of acute inflammation. The results showed that TBMNPOPPC effectively reduced inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Another study published in *Bioorganic & Medicinal Chemistry* examined the anti-cancer effects of TBMNPOPPC on human breast cancer cells. The findings indicated that TBMNPOPPC induced apoptosis and inhibited cell proliferation by targeting specific signaling pathways involved in cancer progression.
In addition to its potential therapeutic applications, TBMNPOPPC has also been studied for its use as a tool compound in chemical biology research. Tool compounds are small molecules that can be used to probe biological systems and understand the function of specific proteins or pathways. The unique structural features of TBMNPOPPC make it an ideal candidate for such studies, as it can selectively modulate protein function without causing off-target effects.
The synthesis of tert-butyl N-methyl-N-{1-oxo-2-2-(1H-pyrazol-1-yl)phenylpropan-2-yl}carbamate involves several steps, including the formation of the tert-butyl carbamate group, the introduction of the methylamine moiety, and the substitution of the phenylpropanoyl unit with a pyrazole ring. Various synthetic routes have been reported in the literature, each with its own advantages and limitations. One common approach involves starting from commercially available tert-butyl isocyanate and reacting it with an appropriate amine derivative to form the carbamate intermediate. Subsequent steps involve coupling reactions with substituted phenylpropanoyl chlorides and pyrazole derivatives to complete the synthesis.
The characterization of TBMNPOPPC typically involves a combination of spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. These methods provide detailed information about the molecular structure and purity of the compound, which is essential for ensuring its quality and consistency in pharmaceutical applications.
In conclusion, tert-butyl N-methyl-N-{1-oxo-2-2-(1H-pyrazol-1-yl)phenylpropan-2-yl}carbamate (CAS No. 2229138-93-4) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features make it an attractive candidate for further research in medicinal chemistry and drug development. As more studies continue to explore its properties and mechanisms of action, it is likely that new insights will emerge, leading to innovative treatments for various diseases.
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